6-fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
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Overview
Description
6-fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad range of biological activities, including antibacterial, antiviral, and anticancer properties. This particular compound is characterized by the presence of a fluorine atom, a methoxyethyl group, and a methylbenzoyl group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoroquinoline, 2-methoxyethylamine, and 4-methylbenzoyl chloride.
Formation of Intermediate: The initial step involves the reaction of 6-fluoroquinoline with 2-methoxyethylamine under controlled conditions to form an intermediate compound.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 4-methylbenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Implementing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinolone analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinolones with various functional groups.
Scientific Research Applications
6-fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, such as DNA gyrase and topoisomerase IV in bacteria.
Pathways: It disrupts DNA replication and transcription processes, leading to cell death in bacteria and cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone antibiotic.
Levofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Norfloxacin: Used to treat urinary tract infections and other bacterial infections.
Uniqueness
6-fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties compared to other quinolones. Its methoxyethyl and methylbenzoyl groups may enhance its lipophilicity and cellular uptake, potentially leading to improved efficacy in certain applications.
Properties
IUPAC Name |
6-fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c1-13-3-5-14(6-4-13)19(23)17-12-22(9-10-25-2)18-8-7-15(21)11-16(18)20(17)24/h3-8,11-12H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEAICVICCPZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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